7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
7-Chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran derivative featuring a carboxamide group at position 3, a ketone at position 1, and a chlorine substituent at position 6.
Properties
IUPAC Name |
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-7-6-13-10-16(23-18(22)15(13)11-14)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZSPYGYBTKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylacetic acid derivative, under acidic or basic conditions.
Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid and an amine, such as 2-phenylethylamine, in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isochromene core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
The compound 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and agriculture, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a benzopyran core, which is known for its diverse biological activities. The presence of the chloro group and the carboxamide functional group contributes to its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of 321.78 g/mol.
Anticancer Activity
Research indicates that compounds with similar benzopyran structures exhibit anticancer properties. A study demonstrated that derivatives of benzopyran can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . Specifically, this compound may inhibit tumor growth by targeting specific molecular pathways.
Anti-inflammatory Effects
Compounds derived from benzopyran have been shown to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines . This application is particularly relevant in treating chronic inflammatory diseases such as arthritis.
Neuroprotective Properties
Recent research highlights the neuroprotective effects of benzopyran derivatives against neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Biopesticides
Given the increasing demand for eco-friendly agricultural practices, compounds like this compound are being explored as biopesticides. Research has shown that certain benzopyran derivatives exhibit insecticidal properties against agricultural pests . This application could help reduce reliance on synthetic pesticides.
Plant Growth Regulators
Benzopyran derivatives have also been investigated for their role as plant growth regulators. These compounds can enhance growth and resistance to environmental stressors in various crops, improving yield and sustainability .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Neuroprotective | Moderate | |
| Insecticidal | High | |
| Growth Regulation | Moderate |
Table 2: Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the isochromene core and the phenylethyl group may facilitate binding to specific sites on the target molecules.
Comparison with Similar Compounds
2-(2-Phenylethyl)chromones
Coumarin Derivatives
- Core Structure : Benzopyran-2-one.
- Functional Groups : Lactone (ester) group at C2.
- Key Difference : The target compound’s carboxamide and chloro substituent distinguish it from coumarins, which lack nitrogen and are often less polar.
Volatile Aromatic Compounds (e.g., 2-Phenylethyl Acetate)
- Structure : Simple esters or alcohols with phenylethyl groups.
- Key Difference: The target compound’s carboxamide and fused benzopyran system render it non-volatile, unlike small esters like 2-phenylethyl acetate, which contribute to fragrance profiles .
Analytical and Isolation Methods
- 2-(2-Phenylethyl)chromones : Isolated via Sephadex LH-20 column chromatography and analyzed by GC-MS, with characteristic cleavage between chromone and phenyl moieties (e.g., fragment ions at m/z 91, 121) .
- Target Compound: Likely requires HPLC or ion-exchange chromatography due to polar carboxamide group.
Physicochemical Properties
| Compound Class | Molecular Weight Range | Key Functional Groups | Substituents | Volatility |
|---|---|---|---|---|
| 2-(2-Phenylethyl)chromones | 250–400 | Chromone, methoxy/hydroxy | Phenyl, alkyl | Low |
| Target Compound | ~349 (calculated) | Carboxamide, ketone, chloro | Phenyl, chloro | Non-volatile |
| Coumarins | 146–300 | Lactone | Hydroxy, methoxy | Low |
| 2-Phenylethyl Acetate | 164 | Ester | None | High |
Biological Activity
7-Chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic compound belonging to the class of benzopyrans, characterized by its unique structural features. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN1O3. The presence of a chloro group at position 7 and a carboxamide functional group enhances its reactivity and biological profile. The compound's structural characteristics contribute to its interaction with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity and potential biological interactions |
| Carboxamide Group | Increases solubility and may facilitate binding to biological targets |
| Benzopyran Core | Provides a scaffold for various biological activities |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that benzopyran derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. This includes the modulation of NF-kB and MAPK pathways, which are crucial in the inflammatory response.
Antioxidant Activity
The antioxidant properties of this compound are significant in protecting cells from oxidative stress. By scavenging free radicals, it contributes to cellular defense mechanisms.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzopyran Core : Utilizing cyclization reactions to form the benzopyran structure.
- Introduction of Functional Groups : Incorporating the chloro and carboxamide groups through electrophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Case Study 1: Anticancer Effects
A study conducted on a series of benzopyran derivatives, including this compound, revealed that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis mediated by caspase activation.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, researchers evaluated the compound's ability to inhibit TNF-alpha induced inflammation in human mast cells. The results indicated a reduction in pro-inflammatory cytokine release, suggesting potential therapeutic applications in treating inflammatory diseases.
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Benzopyran ring formation : Cyclization of precursors (e.g., substituted phenols or coumarin derivatives) under acidic or basic conditions .
- Functionalization : Introduction of the 7-chloro group via chlorination agents (e.g., SOCl₂) and subsequent coupling of the N-(2-phenylethyl)carboxamide moiety using carbodiimide-based coupling reagents .
- Reaction optimization : Temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios are critical to minimize side products like hydrolyzed intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 7-chloro, phenylethyl groups) and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 358.0844) .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Stability : Stable at room temperature in inert atmospheres (argon) but sensitive to hydrolysis in humid environments. Store desiccated at -20°C for long-term use .
- Degradation pathways : Amide bond hydrolysis under strong acidic/basic conditions (pH <2 or >10) generates 3-carboxylic acid and phenylethylamine byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
Answer:
- Assay validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from off-target effects or assay-specific interference .
- Metabolite screening : In vitro liver microsome assays identify metabolites that may alter activity (e.g., hydroxylation at the benzopyran ring) .
- Data normalization : Control for variables like cell line heterogeneity (e.g., CYP450 expression differences) using internal standards .
Q. What structural analogs of this compound have been explored, and how do modifications impact pharmacological activity?
Answer:
Q. What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?
Answer:
- In vitro CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with midazolam) and human liver microsomes to quantify inhibition constants (Kᵢ) .
- Metabolite profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation, N-dealkylation) and potential drug-drug interaction risks .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to CYP active sites, guiding structural optimization .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
Answer:
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis, DNA repair) .
- Target deconvolution : Chemical proteomics (e.g., affinity chromatography with immobilized compound) isolates binding proteins .
- Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) screen for inhibitory activity against oncogenic kinases .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?
Answer:
Q. How should researchers address batch-to-batch variability in compound synthesis?
Answer:
- Quality control (QC) protocols : Mandate NMR/HPLC for every batch. Reject batches with >5% impurities .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
